molecular formula C18H18N2O B11351400 4-methyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

4-methyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11351400
M. Wt: 278.3 g/mol
InChI Key: QLNCMXFWCOOPQE-UHFFFAOYSA-N
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Description

7-METHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE: is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with a phenoxy methyl halide in the presence of a base such as potassium carbonate.

    Addition of the Prop-2-en-1-yl Group: The final step includes the alkylation of the phenoxy methyl benzodiazole with an allyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole core and the phenoxy methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products Formed:

    Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of benzodiazole derivatives with biological targets, such as enzymes and receptors. It may also serve as a lead compound for the development of new drugs.

Medicine: Potential applications in medicine include the development of new therapeutic agents for the treatment of diseases such as cancer, infections, and neurological disorders. Benzodiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-METHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity. The phenoxy methyl and prop-2-en-1-yl groups can enhance the compound’s binding affinity and specificity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Shares the benzodiazole core but lacks the phenoxy methyl and prop-2-en-1-yl groups.

    Phenoxybenzimidazole: Contains the phenoxy group but differs in the substitution pattern.

    Allylbenzimidazole: Features the allyl group but lacks the phenoxy methyl group.

Uniqueness: 7-METHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core with both phenoxy methyl and prop-2-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-methyl-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H18N2O/c1-3-7-14-9-4-5-11-16(14)21-12-17-19-15-10-6-8-13(2)18(15)20-17/h3-6,8-11H,1,7,12H2,2H3,(H,19,20)

InChI Key

QLNCMXFWCOOPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC=C3CC=C

Origin of Product

United States

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